

In-depth Technical Guide: (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	(3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride
Cat. No.:	B591612

[Get Quote](#)

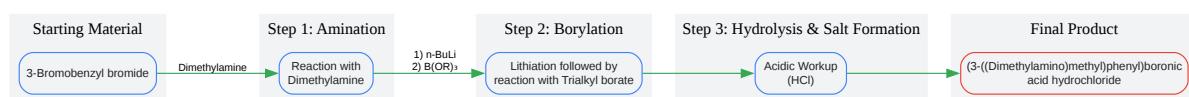
For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride is a substituted phenylboronic acid derivative that holds potential as a versatile building block in medicinal chemistry and organic synthesis. Its structure combines a reactive boronic acid moiety with a dimethylaminomethyl functional group, which can influence its solubility, basicity, and binding interactions with biological targets. Boronic acids are well-established reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. Furthermore, the boronic acid group can form reversible covalent bonds with diols, a property increasingly exploited in the design of sensors and drug delivery systems. This guide provides a review of the available technical information for this compound.

Chemical Properties and Data

Based on available supplier information, the fundamental properties of **(3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride** are summarized below. It is important to note that detailed experimental data from peer-reviewed research articles, such as


specific reaction yields or biological activity metrics, are not readily available in the public domain.

Property	Value	Reference
CAS Number	1485417-01-3	[1]
Molecular Formula	C ₉ H ₁₅ BClNO ₂	[1]
Molecular Weight	215.49 g/mol	[1]
Melting Point	82-85 °C (literature)	[1]
IUPAC Name	[3- [(dimethylamino)methyl]phenyl] boronic acid;hydrochloride	[1]
SMILES	B(C1=CC(=CC=C1)CN(C)C) (O)O.Cl	[1]
InChI Key	NLTVXNFNTNAFSL- UHFFFAOYSA-N	[1]

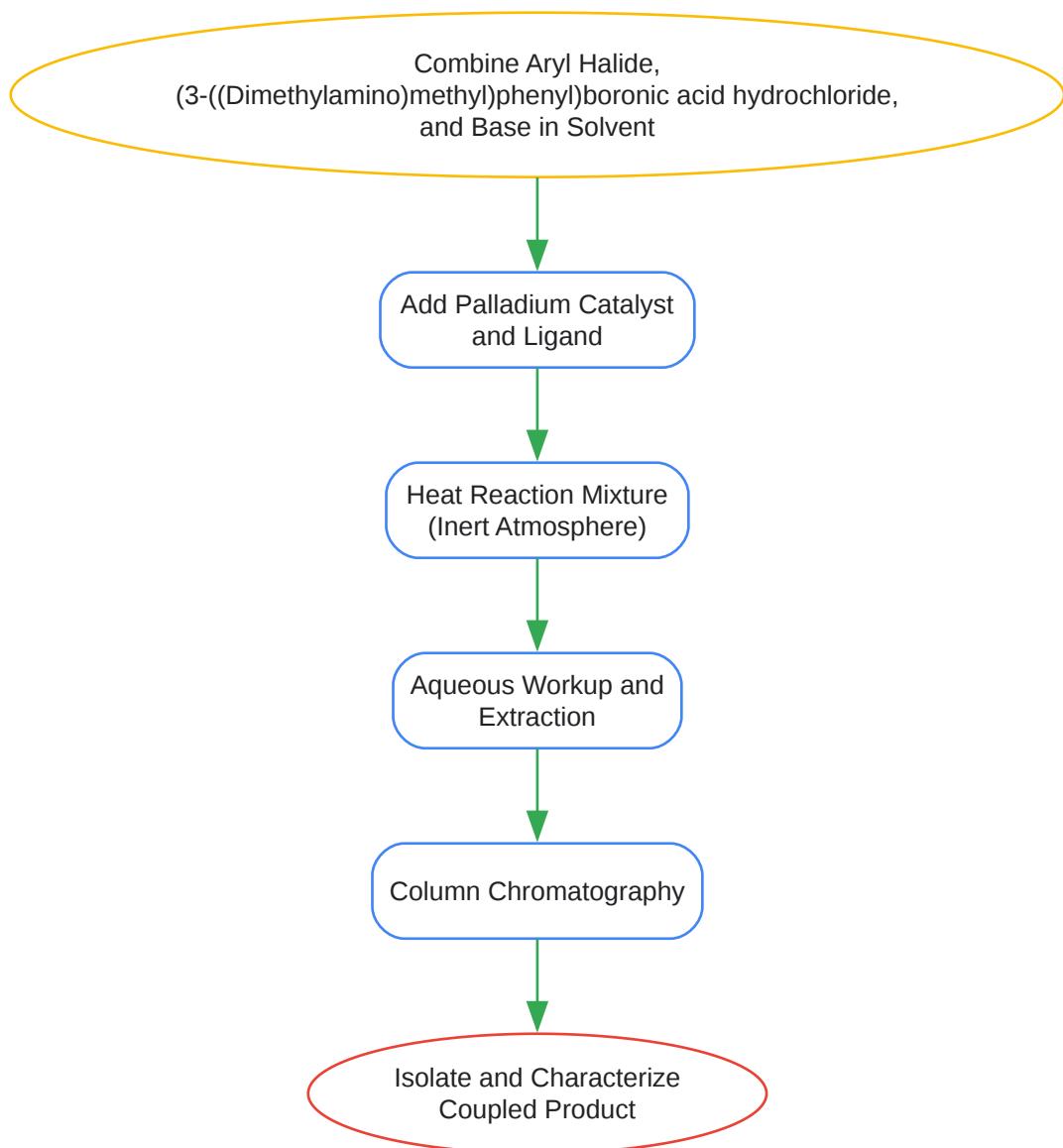
Synthesis

A general synthetic approach to a related compound, 3-(N,N-dimethylamino)phenylboronic acid, has been described and is presented here as a likely analogous route. The synthesis of **(3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride** would likely follow a similar multi-step pathway, starting from a suitable brominated precursor.

Hypothetical Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Hypothetical synthesis of the target compound.

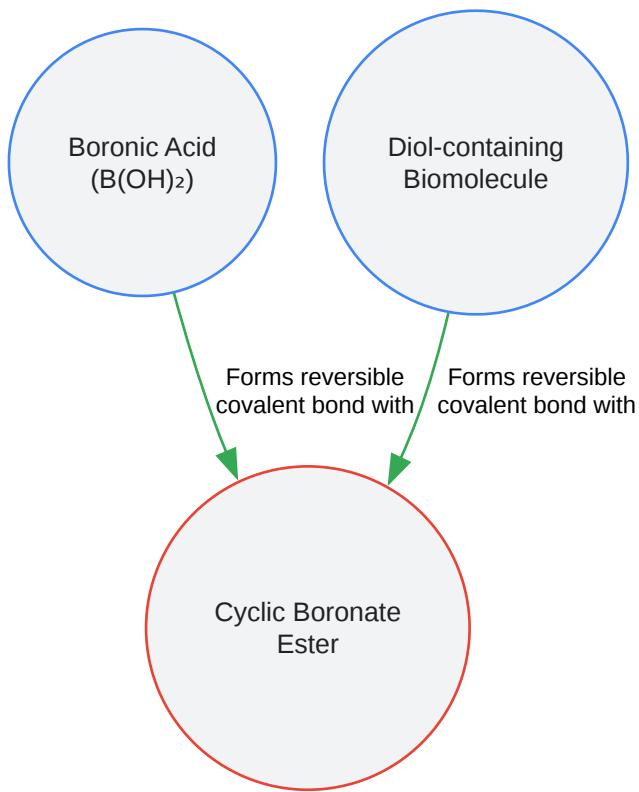

Potential Applications in Research and Development

While specific examples of the use of **(3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride** are scarce in the scientific literature, its structural features suggest several potential applications.

Suzuki-Miyaura Cross-Coupling Reactions

As a substituted phenylboronic acid, this compound is a prime candidate for Suzuki-Miyaura cross-coupling reactions. This reaction is a fundamental tool for the synthesis of biaryl and substituted aromatic compounds, which are common motifs in pharmaceuticals.

General Experimental Workflow for Suzuki-Miyaura Coupling:


[Click to download full resolution via product page](#)

Caption: General workflow for a Suzuki-Miyaura coupling.

Bioconjugation and Sensor Development

The ability of boronic acids to form reversible covalent bonds with diols makes them valuable for bioconjugation and the development of chemical sensors. This compound could potentially be used to label or target glycoproteins or other biomolecules containing diol functionalities. The dimethylaminomethyl group may also play a role in modulating the binding affinity and kinetics.

Logical Relationship for Boronic Acid-Diol Interaction:

[Click to download full resolution via product page](#)

Caption: Boronic acid interaction with a diol.

Conclusion

(3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride is a commercially available compound with significant potential for applications in synthetic and medicinal chemistry. However, a thorough review of publicly accessible scientific literature and patent databases did not yield specific, detailed experimental protocols or quantitative data regarding its use in Suzuki-Miyaura coupling reactions, biological assays, or bioconjugation. The information presented in this guide is based on the general reactivity of phenylboronic acids and data from chemical suppliers. Researchers interested in utilizing this compound are encouraged to perform their own optimizations and characterizations for their specific applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. americanelements.com [americanelements.com]
- To cite this document: BenchChem. [In-depth Technical Guide: (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b591612#3-dimethylamino-methyl-phenyl-boronic-acid-hydrochloride-literature-review>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com